molecular formula C11H22N2O3 B13330331 tert-Butyl 3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate

tert-Butyl 3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate

Cat. No.: B13330331
M. Wt: 230.30 g/mol
InChI Key: AAKFNMYHCBQIQV-UHFFFAOYSA-N
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Description

tert-Butyl 3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate (CAS: 960316-16-9, MFCD18072071) is a chiral pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a methoxy substituent at the 3-position, and a methylamino group at the 4-position. Its stereochemistry is denoted as (3s,4s), which is critical for its interactions in medicinal chemistry and asymmetric synthesis applications. The compound is commercially available with a purity of 95% and is utilized as a building block in pharmaceuticals, particularly for designing β-turn mimetics and protease inhibitors due to its conformational rigidity and hydrogen-bonding capabilities .

The Boc group enhances solubility in organic solvents and stabilizes the pyrrolidine ring during synthetic modifications, while the methoxy and methylamino substituents contribute to electronic and steric effects that influence reactivity and binding affinity. This compound’s structural features make it a versatile intermediate in multi-step syntheses, as evidenced by its inclusion in catalogs specializing in amines and chiral building blocks .

Properties

IUPAC Name

tert-butyl 3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12-4)9(7-13)15-5/h8-9,12H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKFNMYHCBQIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthetic Approaches via Multi-Step Pathways

a. Synthesis from Protected Pyrrolidine Derivatives

One of the prominent methods involves starting from a protected pyrrolidine scaffold, such as methyl-Boc- D-pyroglutamate , followed by functionalization steps:

  • C-H Activation and Arylation : This step introduces aromatic substituents at specific positions, enabling subsequent modifications. For example, methyl-3-iodobenzoate can be used for C-H arylation, followed by reduction and hydrolysis to introduce the desired functionalities.

  • Lactam Reduction : Using super-hydride (LiAlH4 or similar reagents), the lactam ring can be reduced to the corresponding amine, which is critical for installing the methylamino group.

  • Amide Coupling and Ester Hydrolysis : The amino group is then coupled with suitable acids (e.g., EDCI/HOBt coupling agents) to form the carboxylate ester, followed by ester hydrolysis to yield the free acid, which can be protected as the tert-butyl ester.

b. Use of Chiral Resolution Techniques

Chiral resolution using L-(+)-Tartaric acid has been employed to obtain enantiomerically pure compounds:

Input (g) Chiral acid (g) Reaction Temp. (°C) Reaction Time (hr) Results
0.5 0.174 25-30 25-30 Crystallization in IPA, SOR = +11.024
1.0 0.3472 25-30 25-30 Yield = 0.4 g (40%), SOR = +12.8, HPLC ratio = 48.73:44.57 (S:R)

This resolution process isolates the desired stereoisomer, which is essential for biological activity.

Key Reactions and Intermediates

  • Formation of the Pyrrolidine Core : The core structure can be assembled via cyclization reactions involving amino acids or amino alcohols, followed by functional group transformations to introduce the methoxy and methylamino groups.

  • Methoxy Group Introduction : Typically achieved through nucleophilic substitution or methylation of a suitable hydroxyl precursor using methyl iodide or dimethyl sulfate under basic conditions.

  • Methylamino Group Installation : This is often introduced via reductive amination or direct amination of a suitable precursor, such as a nitrile or imine intermediate.

Synthetic Route Summary

Step Description Reagents & Conditions References
1 Protection of amino groups (Boc or CBZ) Boc2O, DMAP, DCM ,
2 C-H arylation or alkylation Methyl-iodobenzoate, LHMDS
3 Lactam reduction LiAlH4 or NaBH4
4 Amide coupling EDCI, HOBt, suitable amines
5 Ester hydrolysis NaOH or KOH
6 Introduction of methoxy group Methyl iodide, base Standard methylation protocols
7 Deprotection and final purification Acidic or basic conditions As per standard procedures

Research Outcomes and Data Tables

Research indicates that the key to successful synthesis includes:

  • Chiral resolution to obtain enantiomerically pure compounds, with yields around 40-50% and optical rotations confirming stereochemical purity.

  • Use of protecting groups like tert-butyl carbamate (Boc) to prevent undesired reactions during multi-step synthesis.

  • Yield optimization through purification techniques such as crystallization in isopropyl alcohol and chromatography.

Notes on Synthesis Challenges

  • Achieving regioselectivity in functionalization steps, especially for methoxy and methylamino groups, requires precise control of reaction conditions.

  • Stereochemical control is crucial, with chiral resolution methods being employed to ensure enantiomeric purity.

  • Protecting group strategies are essential to prevent side reactions during complex multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of the original compound .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biology, this compound is used in the study of biological pathways and the development of new drugs. It can serve as a model compound for understanding the interactions between small molecules and biological targets .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new pharmaceuticals and as a tool for studying disease mechanisms .

Industry: In industry, this compound is used in the production of various chemicals and materials. It may also be used in the development of new industrial processes and technologies .

Mechanism of Action

The mechanism of action of tert-Butyl 3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate

This analog lacks the methoxy group at the 3-position, resulting in reduced steric hindrance and polarity compared to the target compound. The absence of the methoxy group may lower its melting point and alter its solubility profile, favoring non-polar solvents. Such derivatives are often employed in simpler alkylation or acylation reactions where steric effects are minimized .

Pyridine-Containing Analogs

Examples include tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS: N/A, MFCD: N/A). Bromine substituents further increase molecular weight and enable cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the methylamino group in the target compound .

Stereochemical and Functional Group Differences

trans-tert-Butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate

This compound features a trans-configuration and hydroxyl/benzyloxycarbonyl (Cbz) groups. The hydroxyl group increases hydrophilicity, while the Cbz group offers orthogonal protection to Boc. Such stereochemical and functional diversity makes it suitable for peptide synthesis, where selective deprotection is required .

(R)-tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate

The iodomethyl substituent (vs. methoxy/methylamino) significantly raises molecular weight (1187932-69-9) and introduces a heavy atom, which can facilitate crystallography studies. Iodine’s polarizability also makes this compound reactive in halogen-bonding interactions or nucleophilic substitutions .

tert-Butyl (S)-2-(((4-methoxy-4-oxobut-2-yn-1-yl)oxy)methyl)pyrrolidine-1-carboxylate

This derivative contains a propargyl ether and methyl ester, enabling click chemistry applications. Its IR spectrum shows distinct C≡C (2215 cm⁻¹) and C=O (1704 cm⁻¹) stretches, contrasting with the target compound’s NH and ether vibrational modes. Such structural differences highlight its utility in alkyne-azide cycloadditions for bioconjugation .

Q & A

What synthetic strategies are recommended for achieving high yields of tert-Butyl 3-methoxy-4-(methylamino)pyrrolidine-1-carboxylate?

To optimize synthesis, employ a multi-step approach involving:

  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect reactive amines during functionalization. For example, Boc-protected intermediates are stable under basic conditions and can be cleaved with acids like HCl .
  • Purification : Utilize column chromatography (e.g., silica gel with hexanes/EtOAC + 0.25% Et₃N) to isolate intermediates, as demonstrated in analogous pyrrolidine syntheses .
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.5–2.0 eq of reagents) to minimize side reactions .

What analytical techniques are critical for characterizing this compound’s structure and purity?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, distinct methoxy (δ ~3.3 ppm) and Boc tert-butyl (δ ~1.4 ppm) signals .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed m/z) to confirm synthesis success .
  • Infrared (IR) Spectroscopy : Identify functional groups like carbonyl (C=O stretch ~1700 cm⁻¹) and amine (N-H bend ~1600 cm⁻¹) .

What safety protocols are essential for handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, respiratory masks, and safety goggles to prevent inhalation or dermal contact .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents (e.g., diethyl ether or THF) .
  • Emergency Measures : Ensure access to eye wash stations and neutralization agents (e.g., 5% HCl for basic spills) .

How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

  • Data Collection : Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data from single crystals. This resolves chiral centers and confirms the 3-methoxy-4-(methylamino) arrangement .
  • Twinning Analysis : For complex crystals, employ SHELXD to detect and model twinning, which is common in pyrrolidine derivatives .

How should researchers address discrepancies in NMR data during characterization?

  • Impurity Identification : Compare observed peaks with predicted splitting patterns. For example, unreacted starting materials may appear as doublets in the 7–8 ppm range .
  • Solvent Artifacts : Use deuterated solvents (e.g., CDCl₃) and ensure thorough drying to eliminate residual proton signals .
  • Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening signals, especially in flexible pyrrolidine rings .

What computational methods predict the compound’s physicochemical properties?

  • Quantum Chemistry (QSAR) : Calculate logP (partition coefficient) and solubility using software like CC-DPS, which integrates molecular dynamics and statistical thermodynamics .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide drug discovery applications .

How can enantiomeric purity be ensured during synthesis?

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate R/S enantiomers .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) during key steps like amine alkylation .

What strategies mitigate degradation during long-term storage?

  • Temperature Control : Store at –20°C under inert gas (N₂ or Ar) to prevent Boc group hydrolysis .
  • Lyophilization : For hygroscopic batches, lyophilize the compound and seal in amber vials to limit light/oxygen exposure .

How can reaction pathways be validated for mechanistic studies?

  • Isotopic Labeling : Use ¹⁵N-labeled methylamine to track incorporation into the pyrrolidine ring via HRMS .
  • Kinetic Profiling : Monitor intermediates via in-situ IR or LC-MS to identify rate-determining steps (e.g., Boc deprotection) .

What biological interaction studies are relevant for this compound?

  • Receptor Binding Assays : Test affinity for G protein-coupled receptors (GPCRs) using fluorescence polarization .
  • Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS to assess cytochrome P450-mediated oxidation .

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